

Application Note: Quantitative Analysis of J16 by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name:	J16
CAS No.:	623175-20-2
Cat. No.:	B10763734

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Introduction

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **J16**. HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.^{[1][2]} This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for **J16** analysis in various matrices. The method outlined below provides details on sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Materials and Reagents:

- **J16** reference standard (purity $\geq 98\%$)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (LC-MS grade)
- Phosphate buffer components (e.g., potassium phosphate monobasic, sodium phosphate dibasic)
- Sample matrix (e.g., plasma, tissue homogenate, formulation buffer)

Instrumentation:

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Analytical balance
- pH meter
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 μm)

Standard Solution Preparation:

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **J16** reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$. These will be used to construct the calibration curve.

Sample Preparation:

The following is a general guideline for plasma sample preparation. The protocol may need to be optimized based on the specific sample matrix.

- Protein Precipitation: To 100 μ L of plasma sample, add 300 μ L of cold acetonitrile.
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
- Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant.
- Filtration: Filter the supernatant through a 0.22 μ m syringe filter into an HPLC vial for analysis.

Chromatographic Conditions:

A reversed-phase HPLC method is commonly employed for the analysis of small molecules.[3]

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μ L
Detection Wavelength	254 nm (or the λ_{max} of JI6)
Run Time	15 minutes

Data Presentation

Calibration Curve:

A calibration curve is generated by plotting the peak area of the **J16** standard injections against the corresponding concentrations. The linearity of the method is assessed by the correlation coefficient (R^2) of the calibration curve.[4]

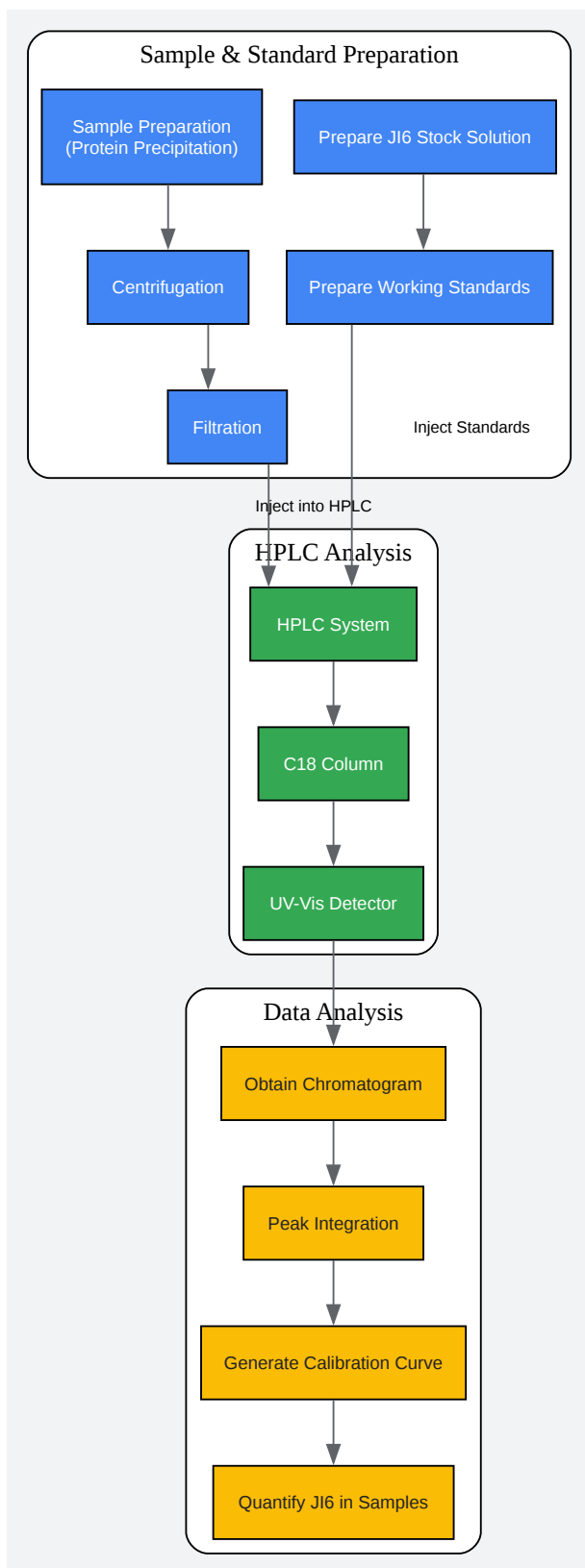
Concentration ($\mu\text{g/mL}$)	Peak Area (arbitrary units)
0.1	15,234
0.5	76,170
1.0	152,340
5.0	761,700
10.0	1,523,400
25.0	3,808,500
50.0	7,617,000
100.0	15,234,000
R^2	0.9998

Method Validation Summary:

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][5]

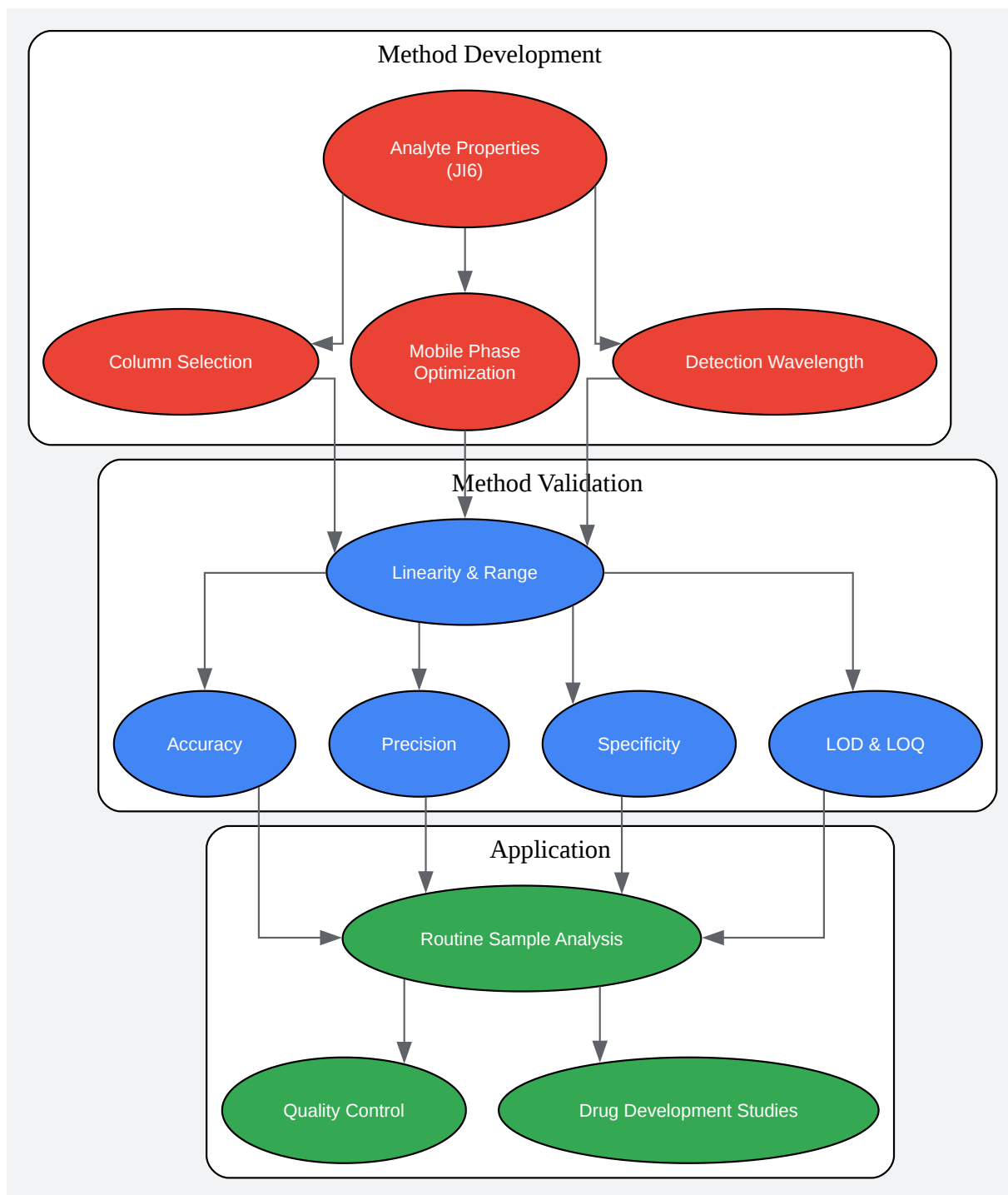
Parameter	Result	Acceptance Criteria
Linearity (R ²)	0.9998	≥ 0.995
Accuracy (% Recovery)	98.5% - 101.2%	80% - 120%
Precision (%RSD)	< 2.0%	≤ 15%
Limit of Detection (LOD)	0.03 µg/mL	-
Limit of Quantification (LOQ)	0.1 µg/mL	-

Mandatory Visualization



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Caption: Experimental workflow for the HPLC quantification of **J16**.



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Caption: Logical relationship of HPLC method development and validation.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of **J16**. The method is linear, accurate, and precise over the specified concentration range. This protocol can be adapted for various research and quality control applications. Further validation may be required for specific sample matrices not covered in this document.

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References

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